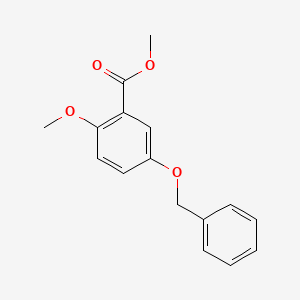
Methyl 5-(benzyloxy)-2-methoxybenzoate
Vue d'ensemble
Description
Methyl 5-(benzyloxy)-2-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS No. 52329-04-1) is a compound of increasing interest in biological and pharmacological research. This article provides an overview of its biological activity, including its roles in photostabilization, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16O4
- Molecular Weight : 272.29 g/mol
- IUPAC Name : Methyl 2-methoxy-5-phenylmethoxybenzoate
- Canonical SMILES : COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Photostabilization
Recent studies have highlighted the role of this compound in photostabilization processes. It has been investigated alongside other compounds like methyl salicylate for its ability to enhance the stability of various materials under UV exposure. This property is particularly relevant in fields such as material science and cosmetics, where UV stability is crucial for product longevity .
Antioxidant Properties
The compound has shown potential antioxidant activity, which is vital for protecting cells from oxidative stress. Antioxidants are essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation, but it is believed to scavenge free radicals effectively .
Neuroprotective Effects
A study examining multi-target-directed ligands (MTDLs) reported that derivatives similar to this compound exhibited neuroprotective effects. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The findings indicated that certain derivatives demonstrated significant inhibition of these enzymes while maintaining low cytotoxicity in neuronal cell lines .
Cytotoxicity Assessment
Research has also focused on assessing the cytotoxicity of this compound using various cell lines, including HepG2 (liver cancer cells) and SH-SY5Y (neuroblastoma cells). The MTT assay results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Summary of Biological Activities
Propriétés
IUPAC Name |
methyl 2-methoxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-9-8-13(10-14(15)16(17)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHKXTRVPPFECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735745 | |
| Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52329-04-1 | |
| Record name | Methyl 5-(benzyloxy)-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














